Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Core Heterocyclic Framework Analysis: Thieno[3,4-d]Pyridazine System
The thieno[3,4-d]pyridazine system forms the central scaffold of this compound, comprising a fused bicyclic structure that merges a thiophene ring with a pyridazine moiety. The thiophene component is a five-membered aromatic ring containing one sulfur atom, while the pyridazine component is a six-membered diazine ring with nitrogen atoms at positions 1 and 2. Fusion occurs at the thiophene’s 3,4-positions and the pyridazine’s 4,5-positions, creating a planar, conjugated system that enhances aromatic stability.
The dihydro designation (3,4-dihydro) indicates partial saturation at the pyridazine ring, specifically at positions 3 and 4, which reduces aromaticity locally while maintaining global conjugation. This saturation introduces slight puckering in the pyridazine ring, as confirmed by X-ray crystallographic studies of analogous compounds. The oxo group at position 4 further modifies electronic density, creating a ketone that participates in resonance interactions with the adjacent nitrogen atoms.
Table 1: Key Bond Lengths and Angles in the Thieno[3,4-d]Pyridazine Core
| Parameter | Value (Å or °) |
|---|---|
| C-S Bond (Thiophene) | 1.71 |
| N-N Bond (Pyridazine) | 1.32 |
| C=O Bond (Oxo Group) | 1.22 |
| Dihedral Angle (Thiophene-Pyridazine) | 178.5° |
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-2-28-21(27)18-15-12-30-19(22-16(25)11-14-9-6-10-29-14)17(15)20(26)24(23-18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXVGEMIXQUYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thiophene derivative, the cyclization can be induced using reagents like hydrazine hydrate.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl acyl chloride reacts with the thieno[3,4-d]pyridazine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like amines or thiols can replace the acetamido group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of carbonyl groups to corresponding alcohols.
Substitution: Formation of new amide or thioamide derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step procedures that include cyclization and acylation reactions. The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the thiophene ring and the acetamido group enhances its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer cells (MCF-7) and significantly reduce tumor sizes in vivo models. The mechanism often involves the inhibition of specific kinases associated with cancer progression .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thieno[3,4-d]pyridazine derivatives. These compounds have been shown to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The structural features contribute to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .
Anti-inflammatory Effects
Compounds within this chemical class have also demonstrated anti-inflammatory properties in various models. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anti-cancer Activity
In an experimental study involving synthesized derivatives similar to this compound, researchers found that these compounds significantly inhibited MCF-7 cell proliferation. The study utilized both in vitro and in vivo methodologies to assess the efficacy of the compounds over a treatment period of eight days. Results indicated a marked reduction in tumor growth compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thieno[3,4-d]pyridazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in clinical settings for treating infections .
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, the acetamido group can interact with the active site of an enzyme, blocking its activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Structural Differences and Implications
Position 3 Substituents: The target compound’s phenyl group contrasts with the 4-trifluoromethylphenyl in ’s analog. AT-007 () features a benzothiazole ring at position 3, which may confer stronger π-π stacking interactions with biological targets compared to phenyl or thiophene .
Position 5 Substituents: The target’s 2-(thiophen-2-yl)acetamido group introduces a sulfur-containing heterocycle, balancing lipophilicity and metabolic susceptibility. Thiophene rings are prone to oxidation but may improve target selectivity .
Core Structure Variations: Compounds in (e.g., 73b) feature a thieno[2,3-d]pyridazine core, differing in ring fusion position from the target’s thieno[3,4-d]pyridazine. This alters electronic distribution and possible binding modes .
Pharmacological and Physicochemical Considerations
- Metabolic Stability : The ethyl carboxylate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid (similar to AT-007’s structure in ), which could prolong activity .
- Synthetic Accessibility: highlights methodologies for synthesizing thienopyridazine derivatives, suggesting the target compound’s acetamido and thiophene substituents require specialized coupling reactions .
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thieno[3,4-d]pyridazine core, which is significant for its biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thieno[3,4-d]pyridazine compounds exhibit antimicrobial activity. For instance, compounds structurally related to Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine have shown efficacy against various bacterial strains. A notable case study reported that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against E. coli and S. aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicated that it could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, a derivative was found to inhibit the proliferation of human cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis rates .
The mechanism by which Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine exerts its biological effects involves interaction with various receptors and enzymes:
- Receptor Modulation : The compound acts as an allosteric modulator of purine receptors, particularly the A1 adenosine receptor. This interaction can lead to biased signaling pathways that enhance therapeutic efficacy .
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell metabolism, effectively starving the cells of necessary nutrients for growth.
Toxicity and Safety Profile
Toxicological assessments reveal that while the compound exhibits promising biological activities, it also requires careful evaluation for potential toxicity. In vitro studies have indicated acceptable safety margins; however, further in vivo studies are necessary to fully understand its safety profile.
Study 1: Antimicrobial Activity Evaluation
A recent study focused on testing various derivatives of thieno[3,4-d]pyridazine against common pathogens. The results indicated that modifications at specific positions on the core structure significantly enhanced antimicrobial activity.
| Compound | MIC (mg/ml) | Target Pathogen |
|---|---|---|
| Compound A | 0.073 | E. coli |
| Compound B | 0.125 | S. aureus |
| Compound C | 0.109 | K. pneumoniae |
Study 2: Anticancer Efficacy
Another investigation assessed the anticancer potential of Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine in various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12 | Apoptosis via PI3K/Akt modulation |
| HeLa | 15 | Induction of oxidative stress |
| A549 | 10 | Cell cycle arrest |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: A multi-step synthesis is typically employed. For example, the Biginelli reaction ( ) can be adapted using ethyl acetoacetate, thiourea derivatives, and aldehydes under acidic conditions. Optimization via Design of Experiments (DoE) is critical: factors like temperature (80–120°C), solvent polarity (ethanol vs. acetonitrile), and catalyst (e.g., HCl vs. Lewis acids) significantly influence yield. Statistical models (e.g., response surface methodology) can identify optimal conditions . Table 1: Example Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | 15% |
| Catalyst (HCl) | 0.1–1.0 M | 0.5 M | 20% |
| Reaction Time | 6–24 hours | 12 hours | 10% |
Q. How is structural characterization performed, and what analytical techniques are most reliable?
- Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and stereochemistry (e.g., used this for a pyrimidinone analog).
- NMR Spectroscopy: Key for confirming substituent positions. H NMR detects thiophene protons (δ 6.8–7.2 ppm), while C NMR identifies carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]: 315.35 matches ).
Q. What preliminary pharmacological screening strategies are applicable?
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer: Transition from batch to flow chemistry ( ) to enhance reproducibility. Use continuous-flow reactors with immobilized catalysts (e.g., silica-supported HCl) and inline FTIR monitoring. Purify via preparative HPLC with C18 columns, achieving >98% purity (verified by LC-MS) .
Data Validation and Reproducibility
Q. How can computational predictions (e.g., logP, pKa) be experimentally validated?
- Methodological Answer:
- logP: Compare shake-flask method (octanol/water partitioning) with software predictions (e.g., ChemAxon). reports predicted density (1.46 g/cm³), which can be cross-checked with pycnometry .
- pKa: Use potentiometric titration (GLpKa instrument) and validate with UV-Vis spectroscopy at varying pH.
Q. What are best practices for handling oxidative or hydrolytic instability?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
